agmR protein
Description
Properties
CAS No. |
144996-50-9 |
|---|---|
Molecular Formula |
C7H4FIO |
Synonyms |
agmR protein |
Origin of Product |
United States |
Genetics and Molecular Biology of Agmr
Genomic Organization and Positional Genetics of the agmR Locus
The agmR gene, initially identified in Pseudomonas aeruginosa, is an environmentally responsive gene. asm.orgnih.gov In P. aeruginosa, agmR is located on a 2.3-kb EcoRV-SstI DNA fragment. asm.orgnih.gov Studies have shown that the agmR gene is situated in a genomic region that also contains genes involved in glycerol (B35011) metabolism, such as glpD (glycerol-3-phosphate dehydrogenase), glpF (glycerol facilitator), glpK (glycerol kinase), and glpR (glp regulatory gene). asm.org
In Pseudomonas aeruginosa ATCC 17933, the agmR gene (also identified as PA1978) appears to form an operon with the preceding gene, PA1977. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org However, research indicates that PA1977 is not essential for the AgmR-regulated growth on ethanol (B145695). nih.govmicrobiologyresearch.orgmicrobiologyresearch.org The genomic neighborhood of agmR also includes the exaDE operon (PA1979/1980), which encodes a two-component regulatory system. microbiologyresearch.org This organization suggests a coordinated regulation of genes involved in specific metabolic pathways.
Further research in Pseudomonas putida has also identified an agmR gene, highlighting its presence across different species within the Pseudomonas genus. researchgate.netuniprot.org The genomic context often reveals clusters of genes with related functions, providing clues about the regulatory networks in which AgmR participates.
Transcriptional Regulation of agmR Gene Expression
The expression of the agmR gene is not static; it is finely tuned in response to various environmental and cellular cues. This regulation occurs at the transcriptional level, involving specific signals that modulate its activity and the intricate architecture of its promoter region.
Identification of Environmental and Cellular Signals Modulating agmR Transcription
AgmR is recognized as an environmentally responsive gene regulator. asm.orgnih.gov Its transcription is influenced by the availability of specific carbon sources. For instance, the initial characterization of AgmR in P. aeruginosa was linked to its ability to complement mutations affecting glycerol metabolism, suggesting that glycerol or its metabolites could be a signal for agmR expression. asm.orgnih.govdntb.gov.ua
Subsequent studies have firmly established the role of AgmR in regulating the quinoprotein ethanol oxidation system in P. aeruginosa ATCC 17933. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This indicates that the presence of ethanol is a key environmental signal that triggers the AgmR regulatory cascade. An interruption of the agmR gene in this strain resulted in an inability to grow on ethanol, a phenotype that was restored upon complementation with a functional agmR gene. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This demonstrates that ethanol or a related metabolite is a crucial signal for the transcriptional activity of AgmR's target genes, and likely influences agmR expression itself, as part of a hierarchical regulatory system. nih.govmicrobiologyresearch.org
Characterization of Promoter Regions and Regulatory Elements Governing agmR Expression
The promoter is a critical DNA sequence that initiates the transcription of a gene. addgene.org It contains binding sites for RNA polymerase and transcription factors, which are proteins that control the rate of transcription. addgene.org The regulation of agmR expression is controlled by such promoter regions and their associated regulatory elements.
While the specific promoter of the agmR gene itself has not been extensively detailed in the provided search results, the function of AgmR as a transcriptional regulator implies that its own expression is tightly controlled. The identification of a hierarchical regulatory system involving AgmR and the ExaDE two-component system suggests a complex interplay of regulatory elements. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org In this hierarchy, AgmR controls the transcription of several operons, including exaDE. nih.govmicrobiologyresearch.org It is plausible that feedback loops exist where other regulators, or even AgmR itself, bind to the agmR promoter region to modulate its transcription in response to cellular needs and environmental signals. The analysis of promoter regions typically involves identifying conserved DNA sequences, known as regulatory motifs or response elements, where transcription factors bind. addgene.orgnih.gov
Structural Classification and Domain Architecture of AgmR Protein
The functionality of the this compound is intrinsically linked to its three-dimensional structure and the specific functional domains it contains. These structural features place AgmR within a well-characterized family of transcriptional regulators and provide insight into its mechanism of action.
Affiliation with the LuxR Family of Transcriptional Regulators
The this compound is a member of the LuxR family of transcriptional regulators. asm.orgnih.govnih.govapsnet.org This classification is based on sequence homology, particularly in the carboxy-terminal region of the protein. asm.orgnih.gov The LuxR family is a large and diverse group of bacterial transcription factors that typically respond to environmental signals to control a wide array of processes, including quorum sensing, biofilm formation, and metabolism. nih.govapsnet.org
The deduced amino acid sequence of AgmR from P. aeruginosa shows significant similarity to other members of the LuxR-UhpA family of transcriptional activators. nih.govapsnet.org For example, it shares 35% identity and 55% similarity with the FlcA protein from Azospirillum brasilense, another transcriptional regulator in this family. apsnet.org This affiliation provides a framework for understanding the general mechanism by which AgmR may function, likely involving the binding of a small molecule effector to modulate its DNA-binding activity.
Analysis of Conserved Functional Domains, including DNA-Binding Motifs (e.g., Helix-Turn-Helix)
Like other members of the LuxR family, the this compound possesses a modular domain architecture. A key feature of AgmR is the presence of a conserved DNA-binding motif, specifically a helix-turn-helix (HTH) motif, located in its carboxy-terminal region. asm.orgnih.govuniprot.org The HTH is a common structural motif in DNA-binding proteins, consisting of two alpha-helices joined by a short strand of amino acids. mdpi.comnih.gov One of the helices, the "recognition helix," is responsible for making specific contacts with the major groove of the DNA. mdpi.comnih.gov
In addition to the C-terminal DNA-binding domain, AgmR also contains an N-terminal receiver domain. uniprot.orgunam.mx This domain is characteristic of response regulators in two-component signal transduction systems and contains conserved aspartic acid residues that are typically phosphorylated. apsnet.org This phosphorylation event, often triggered by a partner sensor kinase in response to an environmental stimulus, induces a conformational change in the protein, which in turn modulates the activity of the C-terminal effector domain, in this case, the DNA-binding domain. apsnet.org
The table below summarizes the key domains and their functions within the this compound.
| Domain | Location | Function | Key Features |
| Receiver Domain | N-terminal | Signal reception and modulation of DNA-binding activity. | Contains conserved aspartic acid residues for phosphorylation. apsnet.org |
| DNA-Binding Domain | C-terminal | Binds to specific DNA sequences in the promoter regions of target genes. | Contains a Helix-Turn-Helix (HTH) motif. asm.orgnih.govuniprot.org |
This two-domain architecture is a hallmark of many response regulators and allows for the integration of environmental signals into a direct transcriptional response.
Molecular Mechanisms of Agmr Protein Function
AgmR-Mediated Transcriptional Control
AgmR exerts its influence through the precise modulation of gene transcription. This involves the specific recognition and binding of DNA sequences within the regulatory regions of target genes and operons, ultimately affecting their expression levels.
Elucidation of Specific Target Operons and Regulons Regulated by AgmR (e.g., Ethanol (B145695) Oxidation System)
The AgmR protein has been identified as a key response regulator involved in the control of the quinoprotein ethanol oxidation system in Pseudomonas aeruginosa ATCC 17933. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Experimental evidence, such as the inability of an agmR mutant (NG3) to grow on ethanol and the restoration of growth upon complementation with the intact agmR gene, highlights its essential role in ethanol metabolism. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org
AgmR regulates a regulon encompassing several operons crucial for the efficient oxidation of ethanol. nih.govmicrobiologyresearch.orgmicrobiologyresearch.orgscispace.com Transcriptional lacZ fusions have been instrumental in identifying these specific target operons in P. aeruginosa. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org The regulated operons include:
The exaA operon, which encodes the pyrroloquinoline quinone (PQQ)-dependent ethanol dehydrogenase, a key enzyme in the pathway. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org
The exaBC operon, responsible for encoding a soluble cytochrome c550 and an aldehyde dehydrogenase, both involved in subsequent steps of ethanol oxidation. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org
The pqqABCDE operon, which carries the genes necessary for the biosynthesis of the PQQ cofactor required by ethanol dehydrogenase. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org
The exaDE operon, which encodes a two-component regulatory system that further controls the transcription of the exaA operon. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org
Beyond ethanol metabolism, AgmR also regulates genes associated with glycerol (B35011) metabolism in Pseudomonas aeruginosa and Pseudomonas putida. nih.govuniprot.orgdntb.gov.ua It functions as a positive activator for glycerol metabolism and influences the expression of qedA, ADH I, and ADH IIB. uniprot.org While it impacts ADH IIG activity, it is not the sole regulator for this enzyme. uniprot.org Studies in Pseudomonas extremaustralis have shown that the expression of ethanol oxidation genes, including exaA, exaB, exaC, and erbR (or agmR), is significantly upregulated at low temperatures, suggesting a role for AgmR in cold adaptation related to this metabolic pathway. plos.org AgmR is also necessary for the transcriptional regulation of PqedA. researchgate.netresearchgate.net
Below is a table summarizing the key operons regulated by AgmR in Pseudomonas aeruginosa and their encoded proteins:
| Operon | Encoded Proteins | Role in Ethanol Oxidation System |
| exaA | PQQ-dependent ethanol dehydrogenase | Ethanol oxidation |
| exaBC | Soluble cytochrome c550, Aldehyde dehydrogenase | Electron transport, Acetaldehyde oxidation |
| pqqABCDE | PQQ biosynthetic enzymes | PQQ cofactor synthesis |
| exaDE | Two-component regulatory system (EraSR/ExaDE) | Regulation of exaA transcription |
Mechanisms of AgmR Binding to Target DNA Sequences
AgmR is characterized as a DNA-binding protein and a DNA-binding response regulator. uniprot.orgscribd.com Analysis of its amino acid sequence has revealed the presence of a potential helix-turn-helix (HTH) DNA-binding motif located in its carboxy-terminal region. nih.govdntb.gov.ua This HTH motif exhibits similarities to sequences found in transcriptional regulators belonging to the LuxR family. nih.govuniprot.orgdntb.gov.ua For instance, the UniProtKB entry for AgmR in Pseudomonas putida specifically notes a DNA binding feature with an H-T-H motif at positions 173-192. uniprot.org While the presence of this conserved DNA-binding domain is established, detailed molecular mechanisms describing the precise interactions between AgmR and its target DNA sequences, such as specific base contacts or structural data of the protein-DNA complex, are not extensively detailed in the provided information.
Role of AgmR as a Transcriptional Activator
AgmR functions as a transcriptional activator. nih.govnih.gov Its role as a positive regulator is evident in its activation of genes involved in glycerol metabolism. uniprot.org The restoration of ethanol growth in an agmR mutant upon genetic complementation directly demonstrates its positive regulatory effect on the ethanol oxidation pathway. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Furthermore, research indicates that the transcriptional regulation of PqedA requires the presence of both AgmR and another protein, ExaE, suggesting that AgmR acts as an activator, potentially in cooperation with other regulatory factors. researchgate.net AgmR's ability to complement defective glpR, a gene encoding a putative activator for glycerol metabolism, further supports its role as a transcriptional activator. nih.govdntb.gov.ua
Signal Transduction Cascades Involving this compound
As a response regulator, AgmR is an integral component of bacterial signal transduction pathways, enabling the cell to sense and respond to environmental changes. These cascades often involve the transfer of phosphoryl groups and interaction with other regulatory systems.
Identification of Upstream Sensory Components and Signaling Pathways
AgmR is recognized as a response regulator within environmentally responsive two-component regulatory systems. nih.govdntb.gov.ua In typical two-component systems, a response regulator like AgmR receives a signal, often a phosphoryl group, from an upstream sensor kinase. However, the specific sensor kinase that directly signals to AgmR in the context of ethanol oxidation or glycerol metabolism has not been explicitly identified in the provided search results. While the exaDE operon encodes a two-component system (EraSR, formerly ExaDE) that regulates exaA transcription and is hierarchically organized with AgmR, it is not described as the direct upstream sensor for AgmR itself. nih.govmicrobiologyresearch.orgmicrobiologyresearch.orgplos.org AgmR's homology to effector/regulator proteins of environmentally responsive two-component regulators strongly suggests its participation in such a pathway, but the identity of its cognate sensor kinase remains to be fully elucidated based on this information. nih.govdntb.gov.uaresearchgate.net
Hierarchical Integration of AgmR with Two-Component Regulatory Systems
Research indicates a hierarchical organization between the AgmR response regulator and the exaDE two-component regulatory system (EraSR) in controlling the ethanol oxidation system in P. aeruginosa. nih.govmicrobiologyresearch.orgmicrobiologyresearch.orgplos.org In this hierarchy, the exaDE system directly controls the transcription of the exaA operon. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org AgmR, however, regulates a broader regulon that includes the exaA, exaBC, pqqABCDE, and notably, the exaDE operons. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This structure suggests that AgmR operates at a higher level within the regulatory cascade, controlling the expression of the exaDE two-component system, which then, in turn, regulates exaA. nih.govmicrobiologyresearch.orgmicrobiologyresearch.orgplos.org The product of the agmR gene also influences the transcription of exaE. researchgate.net ExaE subsequently affects qedA transcription, but this effect is dependent on the presence of AgmR. researchgate.net Both AgmR and ExaE are annotated as response regulators, and the organization of two-component systems in this pathway follows a hierarchical model, similar to other bacterial metabolic regulation systems. researchgate.net
Characterization of Downstream Effector Molecules and Cellular Responses
AgmR functions as a transcriptional regulator, controlling the expression of several operons essential for ethanol oxidation in Pseudomonas aeruginosa. microbiologyresearch.org Disruption of the agmR gene leads to an inability to grow on ethanol, which can be restored by complementation with an intact agmR gene. researchgate.net This indicates a direct role for AgmR in activating the genetic machinery required for ethanol metabolism.
Key downstream effector molecules regulated by AgmR include enzymes and proteins involved in the quinoprotein ethanol oxidation pathway. Transcriptional lacZ fusions have been used to identify specific operons under AgmR control. These include:
The exaA operon, which encodes the pyrroloquinoline quinone (PQQ)-dependent ethanol dehydrogenase. microbiologyresearch.org
The exaBC operon, encoding a soluble cytochrome c550 and an aldehyde dehydrogenase. microbiologyresearch.org
The pqqABCDE operon, which contains the genes necessary for PQQ biosynthesis. microbiologyresearch.org
The exaDE operon, which encodes a two-component regulatory system that further controls the transcription of the exaA operon. microbiologyresearch.org
The cellular response mediated by AgmR is the activation of the ethanol utilization pathway. This involves the coordinated expression of genes responsible for ethanol dehydrogenation, aldehyde oxidation, and the synthesis of the essential cofactor PQQ. Enzyme analysis of an agmR mutant in Pseudomonas putida ATCC 11172, which harbors a homologue of the P. aeruginosa agmR gene, revealed a significant decrease (10-fold) in PQQ-dependent alcohol dehydrogenase activity. researchgate.net This provides biochemical evidence for AgmR's role in regulating the activity of enzymes crucial for alcohol metabolism.
The relationship between the AgmR response regulator and the ExaDE two-component regulatory system is organized hierarchically, with AgmR controlling the expression of exaDE, which in turn regulates exaA. microbiologyresearch.orgresearchgate.net
Protein-Protein Interaction Networks of AgmR
Understanding the protein-protein interaction networks involving AgmR is crucial for a comprehensive view of its regulatory function and how it integrates into broader cellular processes. While specific detailed interactome data for AgmR is not extensively available in the provided context, the nature of response regulators like AgmR suggests participation in signaling pathways.
Identification of Direct and Indirect Interacting Protein Partners
As a response regulator, AgmR is likely to interact directly with a cognate sensor kinase, although this specific interaction is not detailed in the provided information. Response regulators in two-component systems typically receive a phosphoryl group from their partner sensor kinase, which often modulates their activity, such as DNA binding. nih.gov
Based on its role as a transcriptional regulator, AgmR is expected to interact directly with DNA at specific promoter regions to control gene expression. The presence of a potential helix-turn-helix DNA-binding motif in its C-terminal region supports this. nih.gov
Indirect interactions would involve proteins that are part of the downstream pathways regulated by AgmR, such as the enzymes encoded by the exaA, exaBC, and pqqABCDE operons, or components of the ExaDE two-component system. These interactions are not direct physical bindings with AgmR itself but are functional relationships within the regulatory network.
While not directly related to AgmR, studies on other proteins highlight methodologies for identifying direct and indirect protein partners, such as yeast two-hybrid screening and affinity purification coupled with mass spectrometry. nih.govnih.gov These techniques could potentially be applied to fully characterize the AgmR interactome.
Functional Implications of AgmR Integration within Broader Protein Interactomes
The integration of AgmR within the broader protein interactome primarily centers on its role in metabolic regulation, specifically the utilization of ethanol as a carbon source. By controlling the expression of key enzymes and regulatory systems, AgmR ensures that the cell can efficiently metabolize ethanol when available.
The hierarchical organization with the ExaDE two-component system suggests that AgmR acts at a higher level of control, integrating environmental signals (presumably related to the presence of ethanol) and relaying this information to the more direct regulator of exaA expression. microbiologyresearch.orgresearchgate.net
In a broader context of protein interaction networks, AgmR's function exemplifies how response regulators serve as nodes that integrate signals and modulate the activity of multiple downstream components, ultimately leading to coordinated cellular responses. quora.com The disruption of such regulatory nodes can have significant physiological consequences, as demonstrated by the inability of agmR mutants to grow on ethanol. researchgate.net
Cellular and Physiological Roles of Agmr Protein
Regulation of Carbon Source Metabolism
AgmR plays a significant role in governing the metabolic pathways that allow bacteria to utilize different carbon sources for energy and growth. Its regulatory activities have been particularly studied in the context of ethanol (B145695) and glycerol (B35011) metabolism.
Control of Ethanol Oxidation and Utilization Pathways
AgmR acts as a response regulator central to the quinoprotein ethanol oxidation system, notably in Pseudomonas aeruginosa ATCC 17933. wikipedia.orgguidetopharmacology.org This protein is essential for growth on ethanol, as demonstrated by the inability of an agmR insertion mutant to utilize this carbon source, a phenotype that is restored upon complementation with the intact agmR gene. wikipedia.orgguidetopharmacology.org
The regulatory scope of AgmR in ethanol metabolism is broad, encompassing the transcriptional control of several operons. These include the exaA operon, responsible for encoding the pyrroloquinoline quinone (PQQ)-dependent ethanol dehydrogenase; the exaBC operon, which codes for a soluble cytochrome c₅₅₀ and an aldehyde dehydrogenase; the pqqABCDE operon, containing the genes necessary for PQQ biosynthesis; and the exaDE operon, which encodes a two-component regulatory system that further controls exaA transcription. wikipedia.orgguidetopharmacology.org The regulatory relationship between AgmR and the ExaDE two-component system is organized hierarchically. wikipedia.orgguidetopharmacology.org
Similar findings have been observed in Pseudomonas putida, where a homologue of the P. aeruginosa agmR gene was identified. A mutation in this agmR homologue resulted in the elimination of growth on ethanol, highlighting a conserved role for AgmR in ethanol utilization across different Pseudomonas species. wikipedia.org Studies on Pseudomonas extremaustralis, an Antarctic bacterium, have shown that genes involved in ethanol oxidation, including erbR (or agmR), are significantly up-regulated at low temperatures. This suggests that the ethanol oxidation pathway, regulated by AgmR, is important for energy production and survival in cold environments, even in the absence of exogenous ethanol.
Influence on Glycerol Metabolism and Related Metabolic Pathways
Beyond ethanol, AgmR also exerts influence over glycerol metabolism. In Pseudomonas putida, AgmR functions as a positive activator for glycerol metabolism. It is involved in regulating the expression of the qedA gene and governs the expression of alcohol dehydrogenases classified as ADH I and ADH IIB. While AgmR affects the activity of ADH IIG, it is not the sole regulator for this enzyme. Consistent with its role as a positive regulator, a mutation in the agmR homologue in P. putida eliminated growth on glycerol. wikipedia.org
In Pseudomonas aeruginosa, the agmR gene has been shown to complement a defective glpR gene, which is thought to encode the activator for glycerol metabolism. However, the precise mechanism behind this complementation is not fully understood, as agmR insertion mutants in a wild-type genetic background did not exhibit a discernible glp phenotype. It is worth noting that GlpR is characterized as a repressor protein negatively regulating glycerol metabolism genes in P. aeruginosa.
Impact on PQQ-Dependent Dehydrogenase Activities
AgmR's regulatory functions extend to influencing the activity of PQQ-dependent dehydrogenases, a class of enzymes that utilize pyrroloquinoline quinone as a crucial prosthetic group. In Pseudomonas putida, a mutation in agmR led to a notable 10-fold decrease in PQQ-dependent alcohol dehydrogenase activity. wikipedia.org Furthermore, AgmR controls the transcription of the exaA operon in P. aeruginosa, which is responsible for producing the PQQ-dependent ethanol dehydrogenase. wikipedia.orgguidetopharmacology.org In P. putida, AgmR is required for the expression of ADH-I and appears to be involved in inducing the activities of ADH-IIB and ADH-IIG.
Contribution to Bacterial Adaptation and Environmental Responsiveness
AgmR is recognized as an environmentally responsive protein, playing a role in bacterial adaptation and survival in various conditions.
Mechanisms of AgmR Involvement in Stress Response and Survival in Diverse Environments
AgmR's classification as an environmentally responsive gene underscores its role in bacterial adaptation to external stimuli. The observed up-regulation of ethanol oxidation genes, including agmR (or erbR), at low temperatures in Pseudomonas extremaustralis suggests a specific role for AgmR in adapting to cold environments. This metabolic adjustment likely provides an energetic advantage for survival in cold conditions.
Bacterial adaptation to stress is a complex process involving coordinated changes in gene expression, including transcriptional and translational regulation, to enhance survival rates. The general stress response in bacteria is a key mechanism promoting survival under adverse conditions. While the provided information links AgmR to environmental responsiveness and cold adaptation through its metabolic regulatory role, detailed molecular mechanisms by which AgmR participates in broader stress responses or survival strategies in diverse challenging environments (apart from carbon source availability and temperature) are not extensively described. Its primary contribution appears to be through optimizing metabolic pathways crucial for growth and energy production under specific environmental conditions.
Evolutionary and Comparative Analysis of Agmr Protein Homologs
Phylogenetic Relationships and Evolutionary Trajectories of AgmR Across Bacterial Species
Phylogenetic analysis of protein sequences is a fundamental approach to understanding the evolutionary relationships between homologous proteins across different species nih.govplos.org. For a protein like AgmR, constructing a phylogenetic tree would involve collecting amino acid sequences of AgmR homologs from a diverse set of bacterial genomes. These sequences would then be aligned, and evolutionary models would be applied to infer the phylogenetic tree, depicting the evolutionary history and relationships among the AgmR homologs nih.govplos.org.
Studies on other transcription factors, such as the LacI-family or components of quorum sensing systems, demonstrate how phylogenetic analysis can reveal the ancient origin and diversification of regulatory proteins frontiersin.orgbiorxiv.org. Such analyses can help determine if AgmR originated early in bacterial evolution or if it emerged and spread more recently within specific bacterial lineages. Analyzing the distribution of AgmR homologs across the bacterial tree of life, potentially using methods that account for horizontal gene transfer, can shed light on its evolutionary trajectory plos.orgisme-microbes.org.
If specific data on AgmR phylogeny were available, a phylogenetic tree illustrating the relationships between AgmR homologs in different bacterial clades would be presented here, potentially accompanied by a table detailing the species included and key evolutionary events inferred.
Comparative Genomics of agmR-Containing Regulons
Comparative genomics is instrumental in reconstructing and analyzing transcriptional regulons, which are sets of genes co-regulated by a transcription factor like AgmR nih.govresearchgate.net. This involves identifying conserved transcription factor binding sites (TFBSs) in the upstream regions of orthologous genes across related bacterial genomes nih.govresearchgate.net. By combining the identification of conserved cis-acting TFBSs with the analysis of their genomic and metabolic context, researchers can define a "regulog," representing the set of genes co-regulated by orthologous transcription factors in different organisms nih.gov.
For AgmR, comparative genomics of its regulon would involve identifying the genes directly regulated by AgmR in various bacterial species. This could reveal a core set of genes consistently regulated by AgmR across different lineages, as well as lineage-specific or genome-specific regulon members nih.govnih.gov. The functional classification of these regulated genes would provide insights into the biological processes controlled by AgmR, such as metabolism, transport, or stress response. Studies on other regulons, like those controlled by ArgR, TyrR, or TrpR, have shown remarkable differences in regulatory strategies across bacterial lineages nih.govnih.gov.
If data on the AgmR regulon across multiple species were available, a table could illustrate the conserved and variable components of the regulon in different bacterial groups, highlighting the functions of the regulated genes.
Evolutionary Conservation of AgmR Functional Domains and Regulatory Mechanisms
Proteins often consist of distinct functional domains responsible for specific activities, such as DNA binding, ligand sensing, or protein-protein interactions umanitoba.ca. Analyzing the evolutionary conservation of these domains in AgmR homologs can provide insights into the selective pressures acting on different parts of the protein and the preservation of its core functions. Highly conserved domains suggest crucial roles that have been maintained throughout evolution, while variable regions might indicate adaptation to specific environmental niches or regulatory nuances biorxiv.orgfrontiersin.org.
Transcription factors like AgmR typically possess a DNA-binding domain and often a regulatory or effector-binding domain umanitoba.ca. The conservation of the DNA-binding domain sequence and structure is critical for recognizing specific DNA motifs in the genome frontiersin.org. The evolutionary patterns of regulatory domains can reveal how the protein's activity is modulated in different species, potentially through interactions with different signaling molecules or other proteins utah.edu. Studies have shown that even with limited sequence conservation, functional conservation can be maintained through evolutionary turnover of key residues or entire domains biorxiv.org.
Examining the conservation of specific amino acid residues within these domains can highlight those critical for function, such as residues involved in DNA contact or effector binding biorxiv.org. The mechanisms by which AgmR's activity is regulated (e.g., by binding a specific ligand) and the conservation of these regulatory mechanisms across species are also key aspects of evolutionary analysis nih.gov.
Implications for Bacterial Speciation and Niche Adaptation
The evolution of regulatory proteins and their associated regulons plays a significant role in bacterial adaptation to diverse environments and can contribute to the process of bacterial speciation nih.govresearchgate.netfrontiersin.org. Changes in the sequence or expression of a transcription factor like AgmR, or alterations in the composition or regulation of its regulon, can lead to new phenotypes that enhance survival or competitiveness in a specific niche frontiersin.orgbiorxiv.org.
Adaptive models of bacterial speciation suggest that adaptation to new niches is a primary driving force nih.govresearchgate.net. Proteins involved in interacting with the environment, such as those in the secreted proteome or outer membrane proteins, are known to play essential roles in niche adaptation nih.govnih.gov. As a transcriptional regulator, AgmR could influence genes involved in nutrient acquisition, stress response, or interaction with other organisms, thereby contributing to a bacterium's ability to thrive in a particular ecological setting frontiersin.orgbiorxiv.org.
Advanced Methodological Approaches in Agmr Protein Research
Genetic Manipulation and Mutagenesis Strategies
Genetic manipulation and mutagenesis are fundamental to studying gene function. By altering the agmR gene sequence or expression, researchers can infer the protein's role in various cellular processes.
Targeted Gene Interruption and Allelic Exchange
Targeted gene interruption and allelic exchange are widely used methods to create precise mutations, such as gene deletions or insertions, within the bacterial chromosome. This allows for the creation of agmR null mutants or strains with specific modifications to the agmR locus.
A common strategy involves using suicide vectors that cannot replicate in the target organism but carry a modified version of the target gene (e.g., containing an antibiotic resistance cassette for interruption or flanking regions for deletion) and a counter-selectable marker, such as sacB. frontiersin.orgresearchgate.net The sacB gene confers sensitivity to sucrose (B13894), allowing for positive selection of cells that have undergone a second recombination event leading to the loss of the suicide vector backbone. frontiersin.orgresearchgate.net
The process typically involves a two-step homologous recombination. frontiersin.orgfrontiersin.org In the first step, the suicide plasmid integrates into the chromosome via a single crossover event within a region of homology to the target gene, resulting in a merodiploid state where both the wild-type and the mutated gene copy are present, separated by the vector sequences. frontiersin.org Selection on an antibiotic encoded by the vector allows for the isolation of these single-crossover events. frontiersin.org The second step involves a second crossover event, which can occur either within the same homologous region (re-excising the plasmid and restoring the wild-type locus) or within the other homologous region, leading to the desired allelic exchange (e.g., gene deletion or insertion of a resistance marker). frontiersin.orgfrontiersin.org Counter-selection on sucrose is then applied to select for cells that have lost the sacB-containing plasmid backbone. frontiersin.orgresearchgate.net
In the context of Pseudomonas aeruginosa, interruption of the agmR gene by insertion of a kanamycin-resistance cassette has been successfully used to create mutants unable to grow on ethanol (B145695), highlighting the gene's role in ethanol oxidation. microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.net
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis is a powerful technique used to introduce specific point mutations into the agmR gene, leading to defined amino acid substitutions in the AgmR protein. nih.govuni-tuebingen.despringernature.comwikipedia.org This allows researchers to investigate the functional importance of individual amino acid residues or specific protein domains. nih.govspringernature.comwikipedia.org
By systematically altering key residues, such as those potentially involved in DNA binding (e.g., within the helix-turn-helix motif identified in AgmR) nih.gov or signal perception, researchers can gain insights into how the protein's structure dictates its function. Functional characterization of these mutant proteins, often through complementation studies or reporter assays, helps to establish direct links between specific amino acids and protein activity. nih.govspringernature.com
The basic procedure typically involves using PCR with primers containing the desired mutation to amplify the gene sequence. nih.govuni-tuebingen.despringernature.com The resulting mutated DNA fragment is then incorporated into a plasmid, and techniques are employed to remove the original, non-mutated template DNA. uni-tuebingen.de Screening of transformed cells identifies clones carrying the desired mutation, which is confirmed by sequencing. uni-tuebingen.de
Complementation Studies for Functional Validation
Complementation studies are essential for validating that an observed phenotype in a mutant strain is directly caused by the mutation in the target gene (agmR in this case) and not by unintended secondary mutations. microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.netnih.gov This involves introducing a functional copy of the wild-type agmR gene into the mutant strain and observing whether the wild-type phenotype is restored. microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.netnih.gov
Typically, the wild-type agmR gene is cloned into a plasmid that can be stably maintained in the host organism. microbiologyresearch.orgmicrobiologyresearch.org This recombinant plasmid is then introduced into the agmR mutant strain. Restoration of the wild-type phenotype (e.g., growth on ethanol for P. aeruginosa AgmR mutants) microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.net provides strong evidence that the original mutation in agmR was responsible for the observed defect. Complementation can also be used with mutated versions of agmR created by site-directed mutagenesis to assess the functional integrity of the altered protein. microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.netnih.gov
For example, in Pseudomonas aeruginosa, the inability of agmR insertion mutants to grow on ethanol was restored by complementation with the intact agmR gene. microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.net Similarly, a gene complementing a defective glpR allele, affecting the putative activator for glycerol (B35011) metabolism, was identified as agmR in P. aeruginosa. nih.gov
Molecular Biology Techniques for Gene Expression Analysis
Understanding the expression profile of the agmR gene and the genes it regulates is crucial for deciphering its role as a transcriptional regulator.
Transcriptional Reporter Assays (e.g., lacZ Fusions)
Transcriptional reporter assays, particularly using lacZ fusions, are widely employed to monitor the activity of gene promoters regulated by AgmR. microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.netresearchgate.netresearchgate.netnih.govpromega.comnih.gov A transcriptional fusion is created by cloning the promoter region of a target gene upstream of a reporter gene, such as lacZ, which encodes β-galactosidase. nih.govpromega.com The expression level of the reporter gene, measured by quantifying the activity of the reporter enzyme (β-galactosidase), reflects the transcriptional activity of the cloned promoter. nih.govpromega.com
By introducing such reporter constructs into wild-type and agmR mutant strains, researchers can determine if AgmR positively or negatively regulates the transcription of the target gene. microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.net Changes in β-galactosidase activity in the presence or absence of functional AgmR indicate transcriptional regulation. microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.net
Studies using transcriptional lacZ fusions have been instrumental in identifying operons regulated by AgmR in Pseudomonas aeruginosa, including those involved in ethanol oxidation (exaA, exaBC, pqqABCDE, and exaDE). microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.net These assays demonstrated that AgmR controls the transcription of these operons. microbiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.net
Data from a hypothetical lacZ reporter assay showing the effect of AgmR on a target promoter could be presented as follows:
| Strain | Target Promoter-lacZ Activity (Miller Units) |
| Wild-type | 550 ± 50 |
| agmR mutant | 50 ± 15 |
| agmR mutant + agmR complementation | 520 ± 45 |
This hypothetical data table illustrates how lacZ activity, driven by the target promoter, is significantly lower in the agmR mutant compared to the wild-type, and that this activity is restored upon complementation with a functional agmR gene, indicating positive transcriptional regulation by AgmR.
Quantitative Transcriptomic Profiling (e.g., RNA-Seq)
Quantitative transcriptomic profiling, particularly using RNA sequencing (RNA-Seq), provides a global view of gene expression changes in response to the presence or absence of functional AgmR or under different environmental conditions regulated by AgmR. rna-seqblog.comcore.ac.uknih.govplos.org RNA-Seq allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive understanding of the AgmR regulon. rna-seqblog.comnih.govplos.org
By comparing the transcriptomes of wild-type and agmR mutant strains grown under relevant conditions, researchers can identify all genes whose expression is significantly affected by AgmR. core.ac.uk This high-throughput approach can reveal previously unknown targets of AgmR regulation and provide insights into the broader physiological roles of the protein. rna-seqblog.comnih.govplos.org
RNA-Seq offers advantages over older technologies like microarrays, including a broader dynamic range, better detection of low-abundance transcripts, and the ability to identify novel transcripts and splice variants. rna-seqblog.com Transcriptomic analysis can reveal pathways and processes influenced by AgmR based on the collective changes in gene expression. core.ac.uknih.govplos.org
A hypothetical example of RNA-Seq findings could show a list of genes significantly downregulated in an agmR mutant compared to the wild-type, suggesting positive regulation by AgmR.
| Gene ID | Fold Change (agmR mutant vs Wild-type) | Adjusted p-value |
| Gene A | 0.15 | 1.2e-08 |
| Gene B | 0.22 | 5.6e-07 |
| Gene C | 0.31 | 9.1e-06 |
| Gene D | 0.45 | 3.4e-05 |
This hypothetical table demonstrates how RNA-Seq data can quantify the magnitude and statistical significance of gene expression changes, identifying potential members of the AgmR regulon.
Biochemical and Biophysical Characterization of this compound
Biochemical and biophysical techniques are fundamental to understanding the intrinsic properties of the this compound, including its structure, stability, and interactions with other molecules. These methods provide crucial insights into how AgmR performs its regulatory functions at a molecular level.
In Vitro DNA-Binding Assays (e.g., Electrophoretic Mobility Shift Assay)
In vitro DNA-binding assays are essential for confirming and characterizing the interaction between AgmR and its target DNA sequences. The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique for this purpose. thermofisher.comwikipedia.orgthermofisher.comnih.gov EMSA is based on the principle that a protein-DNA complex migrates slower through a non-denaturing gel matrix compared to free DNA. thermofisher.comwikipedia.orgthermofisher.com By observing a shift in the mobility of a labeled DNA fragment upon incubation with AgmR, researchers can determine if AgmR binds to that specific DNA sequence. thermofisher.comwikipedia.orgthermofisher.com The presence of a potential helix-turn-helix DNA-binding motif in AgmR supports the application of such assays to identify and validate its binding sites within the promoter regions of the operons it regulates, such as exaA, exaBC, pqqABCDE, and exaDE. nih.govnih.govdntb.gov.uamicrobiologyresearch.orgnih.gov Variations of EMSA, such as competition assays, can be used to assess the specificity and affinity of AgmR-DNA binding. wikipedia.org A "supershift" assay, involving the addition of an antibody specific to AgmR, can further confirm the presence of AgmR in the observed protein-DNA complex. thermofisher.com
Protein-Protein Interaction Mapping Technologies (e.g., Yeast Two-Hybrid, Co-Immunoprecipitation)
Understanding the protein-protein interactions of AgmR is crucial for deciphering its regulatory mechanisms and identifying potential cofactors or components of larger protein complexes. Techniques like Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP) are valuable tools for mapping these interactions.
The Yeast Two-Hybrid system is a widely used genetic method to investigate protein-protein interactions in vivo. nih.govlibretexts.orgnih.govebi.ac.uk It involves fusing the protein of interest (bait) and a potential interacting partner (prey) to separate domains of a transcription factor. nih.govlibretexts.orgebi.ac.uk If the bait and prey proteins interact, they bring the transcription factor domains into proximity, reconstituting its activity and leading to the expression of a reporter gene. nih.govlibretexts.orgebi.ac.uk This system can be used to screen for novel interaction partners of AgmR or to confirm suspected interactions. nih.gov
Co-Immunoprecipitation (Co-IP) is an affinity-based technique used to identify physiologically relevant protein-protein interactions in vitro. yeasenbio.comthermofisher.commblbio.com This method utilizes an antibody specific to a target protein (AgmR in this case) to isolate it from a cell lysate. yeasenbio.comthermofisher.com Any proteins that are stably bound to AgmR under the experimental conditions will be co-precipitated and can subsequently be identified, typically through Western blotting or mass spectrometry. libretexts.orgyeasenbio.comthermofisher.comspringernature.com Co-IP is particularly useful for studying interactions in their native cellular context and can help validate interactions identified through methods like Y2H. mblbio.com Careful optimization of lysis and washing conditions is crucial in Co-IP to maintain potentially transient or low-affinity interactions. mblbio.com
Integrated Computational and Bioinformatic Analysis
Computational and bioinformatic approaches play a vital role in complementing experimental studies of AgmR by providing predictive insights, enabling comparative analysis, and facilitating the reconstruction of evolutionary histories.
Predictive Modeling of AgmR Regulatory Networks
AgmR is known to regulate the transcription of multiple operons involved in ethanol oxidation, forming a regulatory network in Pseudomonas aeruginosa. microbiologyresearch.orgnih.gov Computational modeling can be employed to build predictive models of this regulatory network. These models can integrate data from gene expression studies, DNA-binding assays, and protein-protein interaction data to infer the structure and dynamics of the network. columbia.eduugr.esnih.gov Predictive models can help in understanding how AgmR activity is controlled, how it coordinates the expression of its target genes, and how this network responds to environmental changes or genetic perturbations. columbia.edunih.gov Algorithms based on information theory or Boolean networks are examples of approaches used for modeling gene and protein regulatory networks. columbia.eduugr.es While specific predictive models for the AgmR network were not detailed in the search results, the identified regulon provides a basis for such computational investigations.
Comparative Sequence Analysis and Homology Modeling
Comparative sequence analysis of AgmR with homologous proteins from other organisms can provide insights into conserved regions, potential functional domains, and evolutionary relationships. The initial characterization of AgmR revealed homology to two-component regulators and LuxR family proteins, indicating shared ancestry and potentially similar structural or functional features. nih.govnih.govdntb.gov.ua Identifying conserved amino acid residues or motifs through sequence alignments can highlight regions important for DNA binding, protein-protein interactions, or regulatory activity.
Q & A
Q. What structural features classify AgmR within the LuxR family of transcriptional regulators?
AgmR contains a conserved helix-turn-helix (HTH) DNA-binding motif, with critical residues (e.g., Ala at position 2 and Val at position 12) aligning with LuxR-family proteins. These features enable sequence-specific DNA interactions, as shown via sequence alignment and homology modeling . Researchers should use tools like InterPro or PDB to compare AgmR's HTH domain with validated LuxR-family members to confirm structural homology .
Q. How can researchers confirm AgmR's role as a DNA-binding transcriptional activator in glycerol metabolism?
Methodological approaches include:
- Electrophoretic Mobility Shift Assay (EMSA) to validate AgmR binding to glycerol operon promoters.
- Complementation assays in glpR-deficient Pseudomonas aeruginosa strains to test growth restoration on glycerol .
- Promoter-reporter fusion systems (e.g., lacZ transcriptional fusions) to quantify AgmR-dependent activation under glycerol-inducing conditions.
Q. What standardized nomenclature and databases should researchers use when reporting agmR gene/protein data?
Follow guidelines from Entrez Gene or Ensembl for gene symbols and annotations. Cross-reference with BRENDA or ExPASy for functional and structural data . Always cite UniProt accession numbers (e.g., hypothetical entries for AgmR) to ensure reproducibility.
Advanced Research Questions
Q. How can contradictory data regarding AgmR's induction of glycerol metabolic enzymes be resolved?
In P. aeruginosa, AgmR restores glycerol utilization but fails to induce glycerol-P dehydrogenase activity under standard conditions . To resolve this:
- Optimize induction conditions (e.g., vary carbon sources, pH, or temperature).
- Investigate post-transcriptional regulation via proteomics (e.g., mass spectrometry) to detect protein modifications affecting enzyme activity.
- Use RNA-Seq to identify co-regulated genes that may compensate for metabolic gaps.
Q. What genetic engineering strategies utilize AgmR for secondary metabolite production in non-native hosts?
In Streptomyces systems, AgmR knockout reduces angustmycin biosynthesis, suggesting its role as a pathway regulator . Strategies include:
- Heterologous expression of agmR in engineered hosts (e.g., E. coli or yeast) with biosynthetic gene clusters.
- CRISPR-Cas9-mediated promoter editing to enhance AgmR expression.
- Metabolic flux analysis to optimize precursor allocation toward target metabolites.
Q. How can multi-omics approaches elucidate AgmR's regulatory network in diverse bacterial systems?
- ChIP-Seq or DAP-Seq to map AgmR binding sites genome-wide.
- Transcriptomics (e.g., RNA-Seq) under varying environmental conditions (e.g., carbon limitation) to identify AgmR-dependent genes.
- Network analysis tools (e.g., STRING, Cytoscape) to integrate AgmR interactions with metabolic pathways .
Experimental Design & Data Analysis
Q. What controls are critical when designing AgmR complementation assays?
- Negative controls : Use agmR-null mutants and empty vector transformations.
- Positive controls : Include wild-type strains or plasmids expressing functional AgmR.
- Phenotypic validation : Measure glycerol uptake rates (via radiolabeled tracers) and enzyme activities (spectrophotometric assays) .
Q. How should researchers address potential cross-regulation between AgmR and other transcriptional regulators?
- Perform dual RNAi/CRiSPRi knockdowns to test epistatic relationships.
- Use bacterial two-hybrid assays to screen for protein-protein interactions.
- Analyze transposon mutagenesis libraries to identify suppressors/enhancers of AgmR activity .
Reproducibility & Reporting Standards
Q. What metadata should accompany AgmR-related studies to ensure reproducibility?
- Strain genotypes (e.g., P. aeruginosa PAO1 ΔglpR::Kan<sup>R</sup>).
- Growth conditions (media composition, induction protocols).
- Primer sequences for agmR cloning/editing.
- Raw data deposition in NCBI GEO or PRIDE for omics datasets .
Q. How can conflicting functional annotations of AgmR across studies be reconciled?
Conduct phylogenetic analysis to identify orthologs/paralogs. Use domain-swapping experiments to test functional conservation (e.g., replace AgmR's HTH domain with LuxR's). Publish negative results (e.g., failed induction assays) to clarify contextual dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
